2-(Chlorophenylmethylene)valeraldehyde
Description
2-(Chlorophenylmethylene)valeraldehyde (CAS 83706-48-3), also known as 5-chloro-2-(chlorophenylmethylene)valeraldehyde, is a chlorinated aromatic aldehyde with the molecular formula C₁₂H₁₂Cl₂O and a molecular weight of 243.129 g/mol . Its structure features a valeraldehyde backbone (five-carbon aldehyde chain) substituted with a chlorophenylmethylene group at the second position and an additional chlorine atom at the fifth carbon. This dual chlorination distinguishes it from simpler aldehydes and enhances its reactivity in synthetic applications, particularly in pharmaceuticals and agrochemicals .
Properties
CAS No. |
84100-49-2 |
|---|---|
Molecular Formula |
C12H13ClO |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
(2Z)-2-[chloro(phenyl)methylidene]pentanal |
InChI |
InChI=1S/C12H13ClO/c1-2-6-11(9-14)12(13)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3/b12-11- |
InChI Key |
MUMFVCMDWBXRMP-QXMHVHEDSA-N |
Isomeric SMILES |
CCC/C(=C(\C1=CC=CC=C1)/Cl)/C=O |
Canonical SMILES |
CCCC(=C(C1=CC=CC=C1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Chlorophenylmethylene)valeraldehyde typically involves the reaction of chlorobenzaldehyde with valeraldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the two aldehydes . The reaction conditions often require controlled temperatures and the presence of a solvent to ensure the desired product yield.
Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and scalability. These methods ensure a consistent supply of high-purity 2-(Chlorophenylmethylene)valeraldehyde for various applications.
Chemical Reactions Analysis
2-(Chlorophenylmethylene)valeraldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .
Scientific Research Applications
2-(Chlorophenylmethylene)valeraldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development and as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(Chlorophenylmethylene)valeraldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-(Chlorophenylmethylene)valeraldehyde (CAS 84100-49-2)
- Molecular Formula : C₁₂H₁₃ClO
- Molecular Weight : 212.68 g/mol
- Key Differences: Lacks the 5-chloro substitution present in the target compound.
- Applications : Primarily used as an intermediate in organic synthesis, though its applications are less documented compared to the 5-chloro derivative.
2-(Chloro(4-methylphenyl)methylene)butyraldehyde (CAS 83877-86-5)
- Molecular Formula : C₁₂H₁₃ClO (estimated)
- Key Differences :
- Shorter butyraldehyde chain (four carbons vs. five in valeraldehyde).
- Contains a 4-methylphenyl group instead of an unsubstituted chlorophenyl ring.
2-Methyl Valeraldehyde (CAS 123-15-9)
- Molecular Formula : C₆H₁₂O
- Molecular Weight : 100.16 g/mol
- Key Differences: A branched, non-chlorinated aldehyde with a simpler structure. Used extensively as a flavoring agent due to its low toxicity and strong odor .
- Safety Profile : Classified as flammable (NFPA) but lacks the hazardous chlorine-related toxicity of chlorinated analogs .
Valeraldehyde (Pentanal)
- Molecular Formula : C₅H₁₀O
- Molecular Weight : 86.13 g/mol
- Widely used in food flavorings and rubber manufacturing due to its volatility and mild reactivity .
- Hazards : Highly flammable (NFPA) but poses fewer chronic health risks compared to chlorinated derivatives .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-(Chlorophenylmethylene)valeraldehyde | 83706-48-3 | C₁₂H₁₂Cl₂O | 243.129 | 5-chloro, chlorophenylmethylene |
| 2-(Chlorophenylmethylene)valeraldehyde | 84100-49-2 | C₁₂H₁₃ClO | 212.68 | Chlorophenylmethylene (no 5-chloro) |
| 2-(Chloro(4-methylphenyl)methylene)butyraldehyde | 83877-86-5 | C₁₂H₁₃ClO (est.) | ~212.68 | 4-methylphenyl, butyraldehyde chain |
| 2-Methyl Valeraldehyde | 123-15-9 | C₆H₁₂O | 100.16 | Branched alkyl chain |
| Valeraldehyde | 110-62-3 | C₅H₁₀O | 86.13 | Unsubstituted aldehyde |
Research Findings
- Reactivity: The 5-chloro substitution in 2-(Chlorophenylmethylene)valeraldehyde enhances electrophilic aromatic substitution reactivity compared to non-chlorinated analogs, making it valuable in synthesizing chlorinated heterocycles .
- Toxicity: Chlorinated aldehydes generally exhibit higher acute toxicity than their non-chlorinated counterparts. For example, Valeraldehyde’s LC₅₀ (rat) is 14,500 ppm, while chlorinated derivatives are expected to have significantly lower thresholds due to bioaccumulation risks .
- Solubility : The chlorophenylmethylene group reduces water solubility, necessitating organic solvents (e.g., DCM, THF) for reactions .
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